molecular formula C9H8F3NO3 B14064272 1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B14064272
M. Wt: 235.16 g/mol
InChI Key: JOFATGCGIWADNY-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3NO3. It is characterized by the presence of a trifluoromethoxy group (-OCF3), a nitro group (-NO2), and two methyl groups (-CH3) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene is unique due to the presence of both the trifluoromethoxy group and the specific arrangement of the nitro and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3

InChI Key

JOFATGCGIWADNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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